5-Ethylchrysene

Chemical Carcinogenesis PAH Metabolism Structure-Activity Relationship

5-Ethylchrysene is the definitive negative control for alkylchrysene structure-activity relationship (SAR) studies. Its 5-ethyl bay-region substitution reduces diol epoxide tumorigenicity by 15- to 30-fold compared to 5-methylchrysene. This dramatic potency difference allows researchers to isolate steric and electronic effects at the bay region, specifically linking the 5-methyl group to carcinogenic activation. Use in parallel with 5-methylchrysene to attribute biological effects directly to methyl-specific metabolism and DNA adduct formation. Ideal for phototoxicity studies, as the 5-ethyl group does not diminish UVA-mediated lipid peroxidation activity.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 54986-62-8
Cat. No. B14647400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylchrysene
CAS54986-62-8
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
InChIInChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3
InChIKeyORJZWFYYEFBNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylchrysene CAS 54986-62-8: Chemical Identity and Procurement Classification


5-Ethylchrysene (CAS 54986-62-8) is a C20H16 polycyclic aromatic hydrocarbon (PAH) consisting of a chrysene core substituted with an ethyl group at the 5-position. Its molecular weight is 256.3410 g/mol [1]. This compound is a member of the alkylchrysene class, specifically the six possible ethylchrysene positional isomers. It is not a priority environmental pollutant but serves as a specialized research tool for structure-activity relationship (SAR) studies investigating how alkyl substitution at the sterically hindered bay region (C5) modulates PAH metabolism, DNA adduct formation, and biological activity [2].

Why 5-Ethylchrysene Cannot Be Replaced by Unsubstituted Chrysene or Other Alkylchrysenes


The presence and position of the alkyl substituent on the chrysene ring system is a critical determinant of molecular shape, metabolic activation, and ultimate biological effect. Unsubstituted chrysene and its various alkylated derivatives exhibit profoundly different tumorigenic potencies, mutagenicity profiles, and phototoxic activities [1]. Specifically, the 5-position lies within the sterically hindered bay region of chrysene. Substituents at this location alter the planarity and conformational flexibility of the molecule, which directly impacts the conformation of DNA adducts formed by its metabolic diol epoxide intermediates [2]. Consequently, substituting 5-Ethylchrysene with unsubstituted chrysene, a more potent 5-Methylchrysene, or a less active 6-Ethylchrysene will yield non-comparable experimental results in any assay where these structure-dependent mechanisms are operative [1][2].

Quantitative Differentiation of 5-Ethylchrysene Against Key Comparators


Tumorigenicity in Newborn Mouse Model: Direct Head-to-Head Comparison of 5-Alkylchrysene Diol Epoxides

The tumorigenic potency of the anti-1,2-diol-3,4-epoxide of 5-Ethylchrysene was directly compared to those of chrysene, 5-Methylchrysene, and 5-Propylchrysene in a newborn mouse bioassay [1]. 5-Ethylchrysene-1,2-diol-3,4-epoxide exhibited significantly lower tumorigenicity than the 5-Methyl analog. The 5-Methyl derivative was 15–30 times more potent in inducing pulmonary tumors than 5-Ethylchrysene and the other tested compounds, which all showed weak or negligible activity [1].

Chemical Carcinogenesis PAH Metabolism Structure-Activity Relationship

Comparative Photo-Induced Lipid Peroxidation: 5-Ethylchrysene vs. All Other Ethylchrysene Isomers

In a systematic study of all six isomeric ethylchrysenes, the capacity of 5-Ethylchrysene to induce lipid peroxidation upon UVA irradiation (21 J/cm²) was measured and ranked [1]. 5-Ethylchrysene clustered with the most active group, alongside 4-Ethylchrysene, 4-Methylchrysene, and 5-Methylchrysene, and was more active than unsubstituted chrysene. This contrasts with ethyl substitution at the C1, C2, C3, or C6 positions, which consistently reduced light-induced lipid peroxidation compared to chrysene [1].

Phototoxicity Environmental Chemistry Lipid Peroxidation

Inferred Carcinogenic Potency Profile: 5-Ethyl vs. 5-Methyl Substitution

While 5-Ethylchrysene has not been subjected to the same extensive carcinogenicity testing as 5-Methylchrysene, the latter's well-established profile provides a class-level inference for the importance of the 5-position. 5-Methylchrysene exhibits high carcinogenic activity comparable to benzo[a]pyrene, whereas other methylchrysene isomers and unsubstituted chrysene show marginal or no activity [1][2]. The 5-alkyl substitution pattern is therefore a critical determinant of high carcinogenic potency. The direct comparative tumorigenicity data with diol epoxides [3] strongly supports the inference that the ethyl group at C5 confers a significantly lower activation potential than the methyl group, distinguishing 5-Ethylchrysene as a less potent member of this unique 5-alkyl class.

Genetic Toxicology Mutagenicity Carcinogenicity

Synthetic Accessibility and Purification: A Defined and Verified Route to 5-Ethylchrysene

A robust, multi-step synthetic route for 5-Ethylchrysene is established and documented, providing assurance of supply and purity for research use. The synthesis proceeds from 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene, which is reacted with ethyl magnesium bromide (CH3CH2MgBr) to yield the tertiary alcohol. Subsequent dehydration catalyzed by p-toluenesulfonic acid and final dehydrogenation with DDQ in benzene yields 5-Ethylchrysene [1]. This contrasts with alternative isomeric ethylchrysenes (2-, 3-, and 6-), which are synthesized via lower-yielding acetylation/reduction sequences (4%, 16%, and 43% yields, respectively) [1].

Synthetic Chemistry Custom Synthesis Reference Standard Preparation

Evidence-Based Applications of 5-Ethylchrysene in Scientific Research


As a Critical Negative Control in 5-Methylchrysene Carcinogenicity and Mutagenicity Studies

The direct comparative tumorigenicity data establish 5-Ethylchrysene's diol epoxide as 15-30 times less potent than its 5-methyl counterpart [1]. This makes it an ideal negative control or low-activity comparator for assays investigating the high tumorigenic potential of 5-Methylchrysene. Using 5-Ethylchrysene in parallel with 5-Methylchrysene allows researchers to attribute observed biological effects specifically to the methyl substituent at the 5-position, isolating the steric and electronic factors critical for carcinogenic activation [1][2].

Probing the Role of the 5-Alkyl Substituent in Bay Region Metabolism and DNA Adduct Conformation

The distinct tumorigenic profiles of the 5-methyl and 5-ethyl analogs, when compared to the parent chrysene, provide a powerful system for studying the structure-activity relationships of bay region diol epoxide formation and DNA binding [1]. 5-Ethylchrysene serves as a key compound for investigating how the size of the 5-alkyl substituent alters the molecular shape and, consequently, the conformation and persistence of DNA adducts, which is proposed as the basis for differential tumorigenicity [1][2].

Investigating UVA-Induced Phototoxicity in PAHs with Non-Attenuating 5-Substitution

The photo-induced lipid peroxidation study demonstrates that, unlike substitution at the C1, C2, C3, or C6 positions, an ethyl group at C5 does not diminish the phototoxic potential of the chrysene core [3]. Therefore, 5-Ethylchrysene is a valuable tool for studying the mechanisms of UVA-mediated PAH toxicity, including lipid peroxidation and subsequent cellular damage, in an experimental system where the 5-substitution pattern allows for full photodynamic activity [3].

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